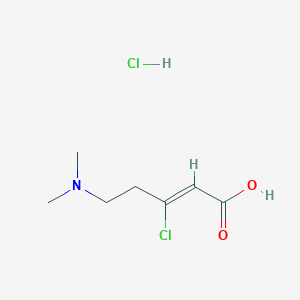
(Z)-3-Chloro-5-(dimethylamino)pent-2-enoic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a chlorinated, dimethylamino derivative of pent-2-enoic acid. Pent-2-enoic acid is a type of unsaturated fatty acid with a double bond at the second carbon . The presence of the dimethylamino group and the chlorine atom suggest that this compound may have unique reactivity compared to the parent pent-2-enoic acid .
Molecular Structure Analysis
The molecular structure of this compound would likely feature a five-carbon backbone (from the pent-2-enoic acid), with a chlorine atom substituted at the third carbon and a dimethylamino group substituted at the fifth carbon . The presence of the hydrochloride indicates that this compound is likely a salt, with the chloride ion balancing the charge of the protonated dimethylamino group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For “(Z)-3-Chloro-5-(dimethylamino)pent-2-enoic acid;hydrochloride”, one might expect properties typical of chlorinated, amino-substituted carboxylic acids .Aplicaciones Científicas De Investigación
Sensor Technology
One notable application is in the development of sensor technologies for detecting biological Zn(II). Nolan et al. (2005) synthesized fluorescein-based dyes, QZ1 and QZ2, which exhibit large fluorescence enhancements upon Zn(II) coordination. These dyes demonstrate micromolar affinity for Zn(II) and selective detection over other biologically relevant metals, making them suitable for sensing Zn(II) in vivo (Nolan et al., 2005).
Optical Materials
Rahulan et al. (2014) investigated the nonlinear optical properties of a novel chalcone derivative compound, which exhibited a switchover from saturable absorption to reverse saturable absorption with increased excitation intensity. This behavior suggests potential applications in optical devices such as optical limiters (Rahulan et al., 2014).
Anion Recognition
4-(N,N-Dimethylamino)benzoic acid has been applied directly for anion recognition, demonstrating remarkable selectivity towards divalent anions such as HPO4^2- and SO4^2- over monovalent anions. This selectivity is attributed to the basicity and charge density of guest anions, indicating the compound's utility in selective anion detection (Hou & Kobiro, 2006).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(Z)-3-chloro-5-(dimethylamino)pent-2-enoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO2.ClH/c1-9(2)4-3-6(8)5-7(10)11;/h5H,3-4H2,1-2H3,(H,10,11);1H/b6-5-; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVRZPZIYZIOFJ-YSMBQZINSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=CC(=O)O)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC/C(=C/C(=O)O)/Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-Chloro-5-(dimethylamino)pent-2-enoic acid;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]benzenecarboxamide](/img/structure/B2869250.png)

![1-Methyl-3-[(4-nitrophenyl)methylsulfanyl]indole](/img/structure/B2869253.png)
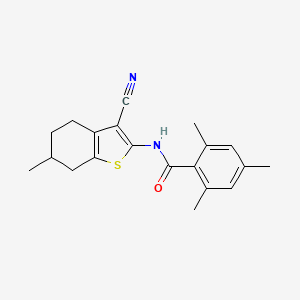
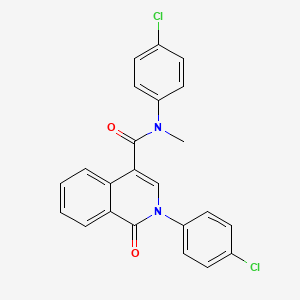
![1-(3-Acetylphenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2869261.png)
![11-methyl-10-phenyl-N-(2-phenylethyl)-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraen-2-amine](/img/structure/B2869262.png)
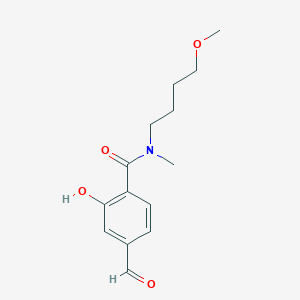


![6-[2-(1,3-Benzodioxol-5-yl)ethyl]-4-methoxypyran-2-one](/img/structure/B2869266.png)
![4-{[Ethyl(piperidin-4-yl)amino]methyl}benzonitrile](/img/structure/B2869268.png)
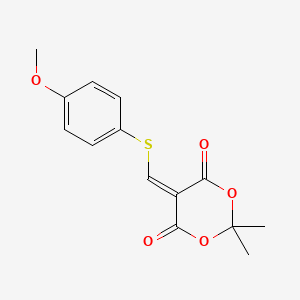
![4-Chloro-9-fluoropyrrolo[1,2-a]quinoxaline](/img/structure/B2869272.png)